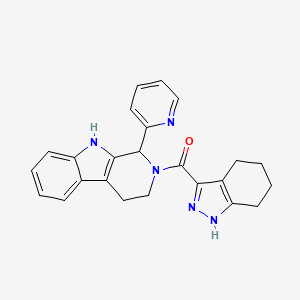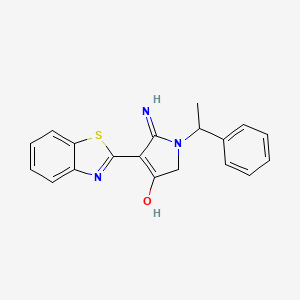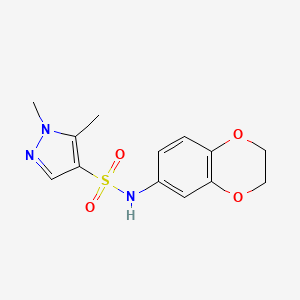![molecular formula C14H17NO3 B6001229 2-{[(2-furylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6001229.png)
2-{[(2-furylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-furylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, also known as FANCD, is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclohexanedione derivatives and has been found to exhibit several interesting properties that make it a valuable tool in various fields of study.
Wirkmechanismus
2-{[(2-furylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione inhibits aldose reductase by binding to its active site and preventing the conversion of glucose to sorbitol, which is a key step in the development of diabetic complications. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. It also exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, this compound has been found to protect against oxidative stress and neurodegeneration in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(2-furylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent and specific inhibitory activity against aldose reductase, making it a valuable tool for studying the role of this enzyme in diabetic complications. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 2-{[(2-furylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione in scientific research. One potential application is in the development of new drugs for the treatment of diabetes and its complications. This compound could also be used as a tool for studying the role of aldose reductase in other diseases, such as cardiovascular disease and cancer. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and neuroprotective properties of this compound.
Synthesemethoden
The synthesis of 2-{[(2-furylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione involves the condensation of 2-furylacetaldehyde and 5,5-dimethyl-1,3-cyclohexanedione in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
2-{[(2-furylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been extensively used in scientific research due to its ability to act as a potent inhibitor of aldose reductase, an enzyme that is involved in the development of diabetic complications. It has also been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2)6-12(16)11(13(17)7-14)9-15-8-10-4-3-5-18-10/h3-5,9,16H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTDIHSGDQLKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC2=CC=CO2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-propanol](/img/structure/B6001150.png)
![3-(2,3-dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6001163.png)

![5-{[{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6001172.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6001177.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6001184.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6001185.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-methyl-3-(4-phenoxyphenyl)-1H-pyrazole](/img/structure/B6001190.png)

![3-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6001212.png)
![2-cinnamoyl-3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6001221.png)


![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6001247.png)
